molecular formula C27H45NO2 B14504665 N-(4-Methoxyphenyl)-3,7,11,15-tetramethylhexadec-2-enamide CAS No. 63249-87-6

N-(4-Methoxyphenyl)-3,7,11,15-tetramethylhexadec-2-enamide

Cat. No.: B14504665
CAS No.: 63249-87-6
M. Wt: 415.7 g/mol
InChI Key: HDHJNTHLLDWQSU-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-3,7,11,15-tetramethylhexadec-2-enamide is an organic compound characterized by its unique structure, which includes a methoxyphenyl group and a tetramethylhexadec-2-enamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-3,7,11,15-tetramethylhexadec-2-enamide typically involves the reaction of 4-methoxyaniline with a suitable acylating agent under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the amide bond. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-3,7,11,15-tetramethylhexadec-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Methoxyphenyl)-3,7,11,15-tetramethylhexadec-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which N-(4-Methoxyphenyl)-3,7,11,15-tetramethylhexadec-2-enamide exerts its effects involves interactions with specific molecular targets. The methoxyphenyl group can interact with enzymes or receptors, modulating their activity. The compound may also influence cellular pathways by altering the expression of certain genes or proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Methoxyphenyl)-3,7,11,15-tetramethylhexadec-2-enamide is unique due to its specific combination of a methoxyphenyl group and a tetramethylhexadec-2-enamide chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

63249-87-6

Molecular Formula

C27H45NO2

Molecular Weight

415.7 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3,7,11,15-tetramethylhexadec-2-enamide

InChI

InChI=1S/C27H45NO2/c1-21(2)10-7-11-22(3)12-8-13-23(4)14-9-15-24(5)20-27(29)28-25-16-18-26(30-6)19-17-25/h16-23H,7-15H2,1-6H3,(H,28,29)

InChI Key

HDHJNTHLLDWQSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=CC(=O)NC1=CC=C(C=C1)OC)C

Origin of Product

United States

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